



Application Note: UPLC-MS/MS Protocol for Detecting Oxyclozanide Residues in Milk

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Compound of Interest		
Compound Name:	Oxyclozanide	
Cat. No.:	B1678079	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat and control fascioliasis (liver fluke disease) in ruminants such as cattle, sheep, and goats.[1] The potential for residues of this drug to persist in animal-derived food products, particularly milk, necessitates sensitive and reliable analytical methods for monitoring to ensure food safety and compliance with regulatory Maximum Residue Limits (MRLs). Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique for this analysis due to its high selectivity, sensitivity, and speed.[2]

This application note provides a detailed protocol for the extraction, detection, and quantification of **oxyclozanide** residues in milk using UPLC-MS/MS. The method is designed for high-throughput screening and accurate quantification at levels relevant to regulatory standards.

Experimental Protocol Reagents and Materials

- Standards: Oxyclozanide (analytical standard), Niclosamide (Internal Standard, IS).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), n-Hexane (HPLC grade),
 Formic Acid (LC-MS grade).



- Water: Ultrapure water (18.2 MΩ·cm).
- Equipment:
 - UPLC-MS/MS System (e.g., Waters ACQUITY UPLC with Xevo TQ-S or equivalent).
 - Analytical balance.
 - Vortex mixer.
 - Centrifuge capable of >3000 x g.
 - Nitrogen evaporator.
 - Syringe filters (0.22 μm).
 - Volumetric flasks and pipettes.
 - Polypropylene centrifuge tubes (15 mL and 50 mL).

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Oxyclozanide and Niclosamide (IS) standards into separate 10 mL volumetric flasks. Dilute to volume with methanol to create 1 mg/mL stock solutions. Store at 4°C.
- Intermediate Solutions (10 μ g/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the intermediate solution with the initial mobile phase composition.
- Internal Standard Spiking Solution (e.g., 200 ng/mL): Dilute the Niclosamide intermediate solution with methanol to achieve the desired concentration for spiking into samples.

Sample Preparation



The following protocol is based on a liquid-liquid extraction and protein precipitation method, which is robust and widely used.

- Aliquoting: Transfer 5 mL of a homogenized milk sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add 50 μ L of the 200 ng/mL Niclosamide (IS) solution to the milk sample.
- Protein Precipitation: Add 10 mL of acetonitrile to the tube.
- Extraction: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at 3000 x g for 15 minutes.[3]
- Supernatant Collection: Carefully transfer the upper acetonitrile supernatant to a clean 15 mL centrifuge tube.
- Defatting (Optional but Recommended): Add 5 mL of n-hexane to the collected supernatant, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.

 Discard the upper n-hexane layer.[1]
- Evaporation: Evaporate the acetonitrile extract to complete dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitution: Reconstitute the dry residue in 1 mL of the mobile phase (e.g., 50:50 Methanol:Water) and vortex for 20 seconds.[2][3]
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for analysis.[2][3]

UPLC-MS/MS AnalysisData Presentation

The following tables summarize the instrumental parameters and method performance data, compiled from established protocols.



Table 2: MS/MS Parameters | Parameter | Setting | | :--- | :--- | | MS System | Waters Xevo TQ-S or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Negative[3] | | Capillary Voltage | 4.0 kV[3] | | Source Temp. | 330°C[3] | | Analysis Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | |

Oxyclozanide (Quantifier) | 400.0 | 176.0 | 30 | | Oxyclozanide (Qualifier) | 400.0 | 202.0 | 25 | | Niclosamide (IS) | 326.0 | 171.0 | 20 | *Note: Exact m/z values may vary slightly based on instrument calibration. The values 401.46 and 327.12 have also been reported for

Oxyclozanide and Niclosamide respectively.[3] The transitions 397.80 -> 175.75 and 397.80 -> 201.80 have also been used for Oxyclozanide.[5]

Table 3: Method Validation Summary (Typical Performance)

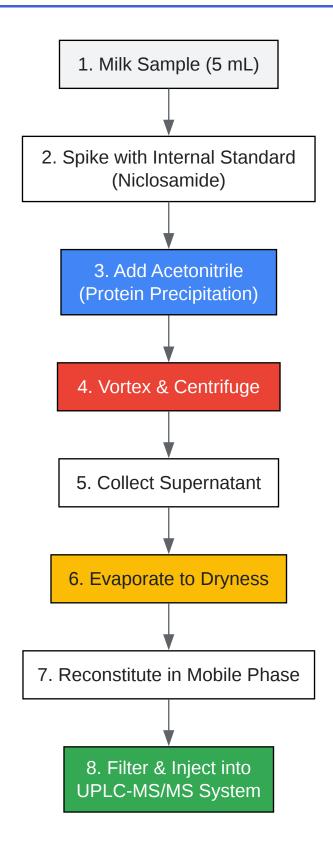
Parameter	Typical Value
Linearity Range	1.0 - 500 ng/mL
Correlation Coeff. (r²)	> 0.99
Limit of Detection (LOD)	0.1 - 1.0 ng/mL[6][7]
Limit of Quantification (LOQ)	0.5 - 3.0 ng/mL[7][8]
Recovery	84% - 110%[6][7]

| Precision (RSD) | < 10%[3][7] |

Visualizations Experimental Workflow

The diagram below outlines the complete workflow from sample preparation to analysis.





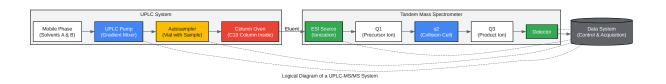
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Caption: Workflow for Oxyclozanide extraction from milk.



UPLC-MS/MS System Logic

This diagram illustrates the logical arrangement and flow of a typical UPLC-MS/MS instrument.



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Caption: Logical diagram of a UPLC-MS/MS System.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of **oxyclozanide** residues in milk. The simple and effective sample preparation procedure, combined with the high selectivity of tandem mass spectrometry, makes this method suitable for routine monitoring in food safety laboratories and for residue depletion studies in the pharmaceutical industry. The validation data demonstrates that the method meets the typical performance requirements for trace-level analysis in complex matrices.

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Methodological & Application





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